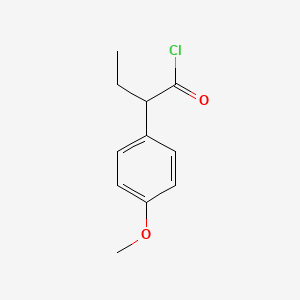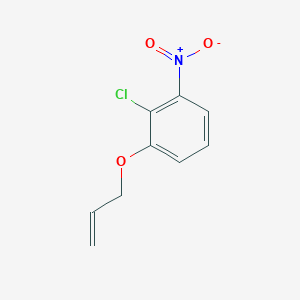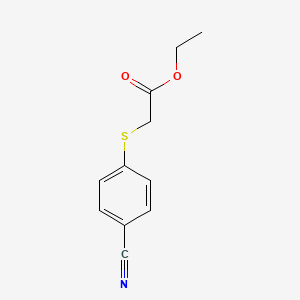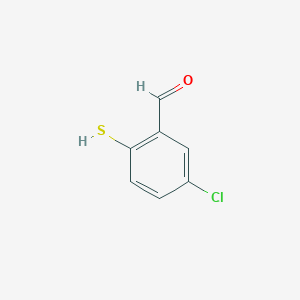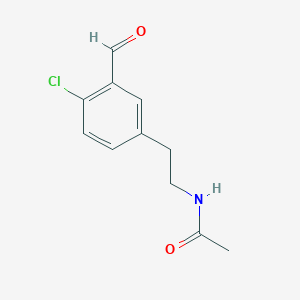
N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide is an organic compound that features a chloro-substituted benzene ring with a formyl group and an acetamide group attached via an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation:
Nucleophilic Substitution: The chloro group is introduced via a nucleophilic substitution reaction.
Amidation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-Chloro-3-carboxy-phenyl-ethyl-acetamide.
Reduction: 4-Chloro-3-hydroxy-phenyl-ethyl-acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro group may enhance the compound’s binding affinity to certain enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-Bromo-3-formyl-phenyl)-ethyl]-acetamide: Similar structure but with a bromo group instead of a chloro group.
N-[2-(4-Methyl-3-formyl-phenyl)-ethyl]-acetamide: Contains a methyl group instead of a chloro group.
Uniqueness
N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
N-[2-(4-chloro-3-formylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8(15)13-5-4-9-2-3-11(12)10(6-9)7-14/h2-3,6-7H,4-5H2,1H3,(H,13,15) |
Clave InChI |
LYRLKQKJDYGUNS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=CC(=C(C=C1)Cl)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
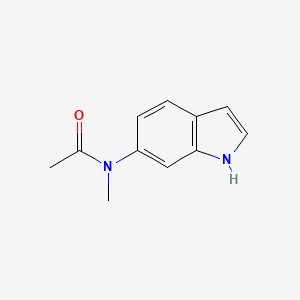
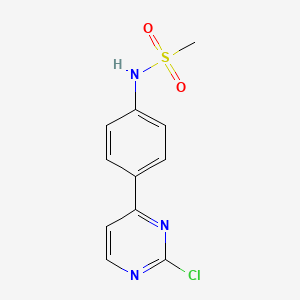
![5-(3-bromopropoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8359434.png)

![4-Chloro-5-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B8359445.png)
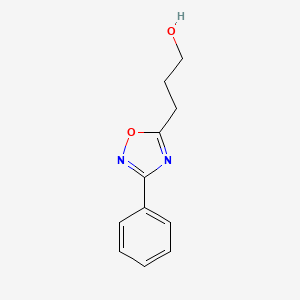
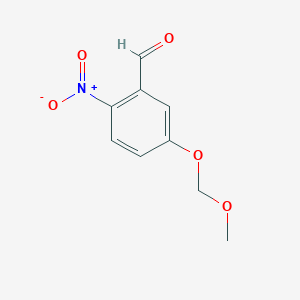
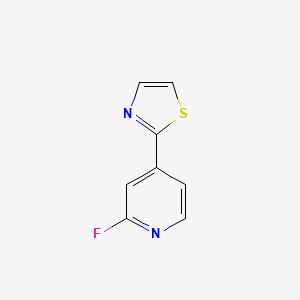
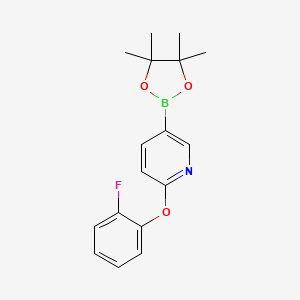
![[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-amino-1H-indol-2-yl)methanone](/img/structure/B8359481.png)
